1,2-Oxathiepane, 2,2-dioxide
Description
Context of Heterocyclic Systems in Organic Chemistry
Heterocyclic compounds are a vast and essential class of organic molecules characterized by their cyclic structure, wherein at least one atom in the ring is an element other than carbon. uomus.edu.iqopenaccessjournals.com These "heteroatoms" are most commonly nitrogen, oxygen, or sulfur. openaccessjournals.comacs.org The presence of these heteroatoms imparts unique physical and chemical properties to the molecules, making them fundamental to many areas of science. openaccessjournals.com In fact, more than half of all known organic compounds are classified as heterocyclic. uomus.edu.iqwikipedia.org
The significance of heterocyclic systems is particularly evident in the realm of biochemistry and medicinal chemistry. They form the core structures of numerous biologically vital molecules, including nucleic acids (purines and pyrimidines), vitamins (B-complex vitamins), and essential amino acids (proline, tryptophan, and histidine). uomus.edu.iq Furthermore, a majority of pharmaceutical drugs and agrochemicals feature heterocyclic rings in their molecular architecture. uomus.edu.iqopenaccessjournals.com The structural diversity of these compounds is immense, ranging from simple five- or six-membered aromatic rings like furan (B31954) and pyridine (B92270) to more complex, multi-ring systems. uomus.edu.iq
Overview of Cyclic Sulfone Chemistry
Within the broad category of heterocyclic compounds, cyclic sulfones, also known as sultones, are a noteworthy subclass. These are organosulfur compounds that contain a sulfonyl functional group (a sulfur atom double-bonded to two oxygen atoms) integrated into a carbon ring. iomcworld.comresearchgate.net The general structure is represented by the formula R-S(O)₂-R', where R and R' are organic groups that are part of the cyclic system. iomcworld.comresearchgate.net
Cyclic sulfones have garnered significant interest from organic chemists due to their versatile applications and unique chemical properties. iomcworld.comresearchgate.net The sulfone group is a strong hydrogen-bond acceptor, which allows these compounds to interact effectively with biological target molecules. iomcworld.comresearchgate.net This property, combined with the rigid conformational constraints of the ring system, makes them valuable scaffolds in drug design. iomcworld.comresearchgate.net
In synthetic organic chemistry, cyclic sulfones serve as important intermediates. iomcworld.comresearchgate.net For instance, they can be used as precursors for conjugated dienes through the extrusion of sulfur dioxide, a reaction that is particularly useful in intramolecular Diels-Alder reactions. iomcworld.comresearchgate.net The synthesis of cyclic sulfones is an active area of research, with various methods being developed, including transition metal-catalyzed reactions, photocatalytic syntheses, and microwave-assisted procedures. mdpi.comnih.gov
Structural Classification within the Oxathiepane Family
The term "oxathiepane" refers to a seven-membered heterocyclic ring containing one oxygen atom and one sulfur atom. The numbering of the atoms in the ring is crucial for defining the specific isomer. In the case of 1,2-Oxathiepane, 2,2-dioxide , the "1,2-" indicates that the oxygen and sulfur atoms are adjacent to each other in the ring. The "2,2-dioxide" specifies that two oxygen atoms are double-bonded to the sulfur atom, which is at the second position.
This compound belongs to the larger family of sultones, which are classified based on the size of the ring. The nomenclature often uses Greek letters to denote the relative positions of the hydroxyl and sulfonic acid groups in the corresponding open-chain hydroxy sulfonic acid. For instance, γ-sultones have a five-membered ring, while δ-sultones possess a six-membered ring. chim.it Following this pattern, this compound, with its seven-membered ring, is classified as an ε-sultone (epsilon-sultone).
The oxathiepane family also includes other related structures, such as 1,2-dioxepanes and 1,2-dithiepanes, which contain two adjacent oxygen atoms or two adjacent sulfur atoms, respectively, in a seven-membered ring. researchgate.netresearchgate.net Research into these seven-membered heterocyclic systems is less common compared to their five- and six-membered counterparts, making them an area of ongoing investigation. researchgate.netresearchgate.net
Academic Research Significance of Seven-Membered Sultones
Seven-membered sultones, such as this compound, hold particular interest for academic researchers. The synthesis of these larger ring systems presents unique challenges and opportunities compared to the more readily formed five- and six-membered rings. thermofisher.com Research in this area often focuses on developing novel synthetic methodologies, such as ring-closing metathesis, to construct these seven-membered rings efficiently. researchgate.net
From a medicinal chemistry perspective, the larger and more flexible seven-membered ring of ε-sultones offers a distinct structural scaffold that can be explored for developing new therapeutic agents. While less common than smaller sultones, their unique conformation may allow for novel interactions with biological targets.
Furthermore, the reactivity of these compounds is a subject of academic inquiry. For example, the cyclopropanation of unsaturated seven-membered sultones has been investigated using transition metal catalysts. researchgate.net These studies contribute to a deeper understanding of the chemical behavior of this class of compounds and expand their potential applications in organic synthesis. The synthesis of fused seven-membered sultones through methods like reductive Heck cyclization is also an area of active research. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
oxathiepane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-9(7)5-3-1-2-4-8-9/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVFKXHBKKOJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOS(=O)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486419 | |
| Record name | 1,2-Oxathiepane, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4362-72-5 | |
| Record name | 1,2-Oxathiepane, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Oxathiepane, 2,2 Dioxide and Derivatives
Strategic Approaches to Cyclic Sulfone Construction
The formation of cyclic sulfones, known as sultones, can be achieved through several sophisticated synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final heterocyclic ring. Key methodologies include the formation of the ring through carbon-carbon bond formation on an acyclic precursor or the oxidation of a pre-formed heterocyclic intermediate.
Ring-Closing Metathesis (RCM) Strategies
Ring-Closing Metathesis (RCM) has emerged as a powerful and highly efficient tool for the synthesis of unsaturated cyclic compounds, including five- to thirty-membered rings. acs.orgorganic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of a diene, catalyzed by a metal alkylidene complex, to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.org
The success of RCM for synthesizing sulfur-containing heterocycles is highly dependent on the choice of catalyst. While ruthenium-based catalysts are widely used, their effectiveness can sometimes be diminished by the presence of sulfur, which can act as a catalyst poison. uh.eduias.ac.in
Molybdenum-based catalysts, such as the Schrock catalyst, have demonstrated high activity and are often effective for the RCM of sulfur-containing dienes where ruthenium catalysts may fail. uh.eduias.ac.in However, the development of N-Heterocyclic Carbene (NHC) ligands has led to more robust second-generation Grubbs and Hoveyda-Grubbs catalysts. rsc.orgstrath.ac.uk These catalysts exhibit increased stability and functional group tolerance, making them more suitable for substrates containing heteroatoms like sulfur. uh.edubeilstein-journals.org The choice between molybdenum and ruthenium systems often involves a trade-off between the high reactivity of molybdenum catalysts and the superior functional group tolerance of modern ruthenium catalysts. uh.edu
Table 1: Comparison of Catalysts in Ring-Closing Metathesis of a Sulfur-Containing Diene A representative example illustrating the relative efficacy of different catalytic systems.
The design of the acyclic precursor is critical for a successful RCM reaction. For the synthesis of unsaturated sultones, the standard precursors are acyclic sulfones containing two terminal alkene moieties. acs.org These terminally olefinic sulfone derivatives can be synthesized through various methods, including the use of Rongalite (sodium hydroxymethanesulfinate) as a convenient sulfur source. cdnsciencepub.com
In cases where alkene RCM proves challenging, Ring-Closing Alkyne Metathesis (RCAM) presents a viable alternative. chim.it This strategy utilizes a diyne precursor to form a cyclic alkyne, which can then be selectively reduced to the corresponding cis- or trans-alkene. chim.it Molybdenum alkylidyne "canopy catalysts" have been developed for this purpose, showing excellent performance even with substrates containing sensitive functional groups. google.com Furthermore, enyne ring-closing metathesis, which involves the cyclization of a molecule containing both an alkene and an alkyne, provides another pathway to cyclic structures. wikipedia.org
Oxidative Routes to Sultone Formation
An alternative major strategy for forming sultones involves the oxidation of a pre-formed sulfur-containing heterocycle. This approach is particularly useful as the final oxidation step is often high-yielding and chemoselective.
The direct oxidation of cyclic sulfinates (sultines) is a straightforward and highly effective method for preparing the corresponding cyclic sulfonates (sultones). This transformation readily converts the chiral sulfur center of the sultine into an achiral sulfone group. Specifically for the target compound, 1,2-Oxathiepane, 2-oxide, the corresponding sultine, can be oxidized to yield 1,2-Oxathiepane, 2,2-dioxide. This oxidation can be accomplished in high yield using common oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Table 2: Oxidation of Sultines to Sultones
A versatile, multi-step route to sultines, and subsequently sultones, begins with simple, readily available starting materials like ω-hydroxyalkyl thiols. This pathway involves the initial formation of a tert-butyl ω-hydroxyalkyl sulfoxide (B87167). This sulfoxide intermediate, upon reaction with an electrophilic chlorine source like sulfuryl chloride (SO₂Cl₂), undergoes cyclization to furnish the sultine ring. For the synthesis of the seven-membered ring, 1,2-Oxathiepane, 2-oxide was successfully prepared using this method from the corresponding tert-butyl 5-hydroxypentyl sulfoxide. This sultine is then subjected to oxidation as described previously to afford the final this compound. Another indirect method involves reacting a diol with a thionyl halide to produce a cyclic sulfite, which can then be oxidized to the target sultone.
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis offers powerful and efficient pathways for the formation of sultones through intramolecular C-C or C-S bond formation. osi.lvresearchgate.net Palladium and rhodium complexes are particularly notable for their utility in these transformations.
Palladium-catalyzed reactions are well-established methods for constructing heterocyclic compounds. researchgate.net These approaches often involve the intramolecular coupling of appropriately functionalized substrates, such as unsaturated sulfonic acid derivatives. For instance, Pd-catalyzed intramolecular coupling reactions have been developed as a powerful methodology for sultone synthesis. researchgate.net The general strategy involves a palladium catalyst, often with a phosphine (B1218219) ligand, facilitating the cyclization of a linear precursor.
A plausible mechanism for such a cyclization begins with the oxidative addition of a palladium(0) complex to a vinyl or aryl halide. The resulting organopalladium(II) complex can then undergo an intramolecular insertion reaction with a tethered sulfonate group, followed by reductive elimination to yield the cyclic sultone and regenerate the palladium(0) catalyst. One-pot syntheses using catalysts like PdCl₂(CH₃CN)₂ have proven effective for other heterocycles, highlighting the potential of such systems. mdpi.com The choice of ligand, such as DPEPhos, and reaction conditions are critical for achieving high yields. nih.gov While specific examples for this compound are not extensively detailed, the principles from the synthesis of other sultones and heterocycles are directly applicable. researchgate.netrsc.org
Table 1: Examples of Palladium-Catalyzed Cyclization Parameters This table is illustrative of typical conditions used in palladium-catalyzed heterocycle synthesis, which can be adapted for sultones.
| Catalyst | Ligand | Substrate Type | Solvent | Base | Yield (%) | Ref |
| Pd(OAc)₂ | DPEPhos | (α-bromoethenyl)diphenylphosphine oxide | DCE | CsOPiv | 94 | nih.gov |
| PdCl₂(CH₃CN)₂ | None | 1,3-dicarbonyl compounds & alkenyl bromides | Dioxane | K₂CO₃ | 94 | mdpi.com |
| Pd(dppf)Cl₂ | dppf | Bromothiophenes & cyclopropylboronic acid | Toluene/H₂O | K₃PO₄ | Low (15-21) | mdpi.com |
| Pd(OAc)₂ | SPhos | Bromothiophenes & cyclopropylboronic acid | Toluene/H₂O | K₃PO₄ | High | mdpi.com |
Rhodium-Catalyzed Protocols
Rhodium catalysts are highly effective in promoting C-H insertion and cycloaddition reactions, which are powerful strategies for sultone synthesis. researchgate.net Rhodium-catalyzed carbene cyclization and cycloaddition cascade reactions have been successfully employed to create various sultone structures. researchgate.net For instance, rhodium(II) acetate (B1210297) dimer has been used to catalyze the cyclopropanation of unsaturated sultones with ethyl diazoacetate, demonstrating its utility in modifying existing sultone rings. researchgate.netresearchgate.net
The synthesis of the core this compound ring can be envisioned through intramolecular C-H activation. In a typical catalytic cycle, a rhodium catalyst could facilitate the insertion of a sulfonylnitrene or a similar reactive intermediate into a C-H bond of an alkyl chain, leading to the seven-membered ring. nih.govnih.gov Rhodium-catalyzed [2+2+2] cycloadditions of substrates like triynes with isocyanates also provide a robust method for constructing complex heterocyclic systems, a strategy that could be adapted for sultone synthesis. rsc.org
Table 2: Rhodium-Catalyzed Reactions Relevant to Heterocycle Synthesis This table presents examples of rhodium-catalyzed reactions that showcase the catalyst's versatility, including derivatization of sultones.
| Catalyst | Substrate | Reagent | Reaction Type | Yield (%) | Ref |
| Rh₂(OAc)₄ | Unsaturated Sultone | Ethyl Diazoacetate | Cyclopropanation | 37 | researchgate.net |
| Rh₂(OAc)₄ | N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | None | (3+2) Cycloaddition | High | mdpi.com |
| [Rh(cod)₂]BF₄ / Ligand | Silicon-containing triynes | Isocyanates | [2+2+2] Cycloaddition | High | rsc.org |
| Cp*Rh(MeCN)₃(SbF₆)₂ | Indoles | Dialkynylphosphine oxides | C-H Alkenylation / Migration | High | nih.gov |
Intramolecular Cyclization and Annulation Strategies
Beyond transition metal catalysis, direct intramolecular cyclization is a fundamental strategy for synthesizing cyclic compounds, including this compound. researchgate.net This typically involves the formation of a key bond (e.g., S-O or C-S) from a linear precursor containing both the sulfonic acid moiety (or a derivative) and a reactive functional group, such as a hydroxyl or a halide. The cyclodehydration of diols using catalysts like H₃PW₁₂O₄₀ to form cyclic ethers such as oxepane (B1206615) is a related strategy. researchgate.net
Annulation strategies involve the construction of the sultone ring onto a pre-existing molecular scaffold. Electrochemical methods have been developed for the oxidative dehydrogenative annulation of substrates to create fused heterocyclic systems, a technique that could be applied to generate complex sultone derivatives. rsc.org For example, an electrochemical process can initiate the functionalization of C(sp³)–H bonds and the subsequent construction of new C–C and C–N bonds to form the final ring system. rsc.org Similarly, cascade reactions, such as a gold-catalyzed intramolecular cyclization followed by an intermolecular cycloaddition, provide a rapid route to polycyclic frameworks that could incorporate a sultone ring. nih.gov
Development of Novel and Efficient Synthetic Protocols
Recent research has focused on creating more efficient, selective, and environmentally friendly methods for synthesizing sultones.
Catalytic Advancements in Sultone Synthesis
The field of sultone synthesis has benefited significantly from advancements in catalysis. osi.lv Novel catalytic systems are continually being developed to improve reaction efficiency and expand the scope of accessible structures. Organocatalysis has emerged as a powerful tool. For instance, strong organic superbases like 2-tert-butyl-1,1,3,3-tetramethyl-guanidine (BTMG), in combination with molecular sieves as an HF scavenger, can effectively catalyze the tandem Michael addition-intramolecular SuFEx click reaction to produce δ-sultone-fused heterocycles in high yields. chemrxiv.org
The development of robust, water-compatible heterogeneous catalysts is another significant area of advancement. nih.govresearchgate.net For example, Fe₃O₄@SiO₂ core/shell nanoparticles functionalized with gallic acid can be sulfonated to create a magnetic, recyclable acid catalyst for producing valuable chemicals in aqueous media. nih.gov Such catalysts are not only efficient but also align with the principles of green chemistry by allowing for easy separation and reuse. nih.govresearchgate.net
Table 3: Overview of Modern Catalytic Systems for Sultone Synthesis
| Catalyst Type | Example Catalyst / System | Reaction Type | Key Advantages | Ref |
| Organocatalysis | BTMG / Molecular Sieves 4Å | Tandem Cyclization | Avoids stoichiometric silicon additives and bases | chemrxiv.org |
| Heterogeneous Catalysis | Sulfonated Fe₃O₄@SiO₂ Nanoparticles | Acid-catalyzed reactions | Water-compatible, magnetically separable, reusable | nih.gov |
| Transition Metal | Palladium & Rhodium Complexes | Cyclization, C-H activation | High efficiency and selectivity | osi.lvresearchgate.net |
| Photoredox Catalysis | Visible Light / Dual Catalytic Systems | Radical Cyclization | Mild conditions, unique reaction pathways | mdpi.com |
Environmentally Benign Synthetic Methodologies
The push towards sustainable chemistry has driven the development of environmentally benign methods for sultone synthesis. A major focus is the replacement of hazardous organic solvents with water. nih.govrsc.org This has been made possible by designing water-compatible catalytic systems, such as the sulfonated magnetic nanocatalyst mentioned previously, which can operate efficiently in aqueous environments. nih.gov Anion-induced molecular threading in aqueous conditions to form pseudorotaxane structures from aromatic sulfonate anions further demonstrates the viability of complex organic synthesis in water. rsc.org
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Pathways in Sultone Formation
The synthesis of sultones, including the seven-membered 1,2-oxathiepane, 2,2-dioxide, can be achieved through several distinct mechanistic routes. These pathways range from metal-catalyzed cyclizations to thermal rearrangements and oxidative processes.
Ring-closing metathesis (RCM) has emerged as a powerful and efficient method for the synthesis of unsaturated sultones of various ring sizes, including seven-membered systems. researchgate.netthieme-connect.deresearchgate.net The reaction typically involves an unsaturated sulfonate ester precursor, which undergoes an intramolecular olefin metathesis reaction catalyzed by a transition metal complex, most commonly a ruthenium-based catalyst. nih.gov
The generally accepted mechanism for RCM, as applied to sultone synthesis, begins with the coordination of the ruthenium catalyst to one of the terminal alkene moieties of the diene-containing sulfonate substrate. This initiates a series of [2+2] cycloaddition and cycloreversion steps.
Initiation : The active catalyst, often a 14-electron species generated from a precatalyst like Grubbs' second-generation catalyst, reacts with one of the alkene groups of the substrate to form a ruthenacyclobutane intermediate. nih.gov
Propagation : This intermediate undergoes a retro-[2+2] cycloaddition, releasing a volatile alkene (e.g., ethylene) and forming a new metal-alkylidene complex. This new complex then reacts intramolecularly with the second alkene group within the same molecule.
Ring-Closing Step : A second [2+2] cycloaddition occurs, forming a new, larger ruthenacyclobutane intermediate that incorporates the carbon backbone of the future sultone ring.
Product Release and Catalyst Regeneration : The final ruthenacyclobutane undergoes a retro-[2+2] cycloaddition, releasing the cyclic, unsaturated sultone product and regenerating the initial ruthenium alkylidene catalyst, which can then enter another catalytic cycle. nih.gov
Pioneering work demonstrated that this strategy could be applied to create five- to nine-membered ring sultones, with Grubbs' second-generation catalyst proving particularly effective for these transformations. nih.gov The substrates for these reactions are readily prepared from corresponding alkenols and olefinic sulfonyl chlorides. thieme-connect.deresearchgate.net
Table 1: Catalysts and Conditions for Ring-Closing Metathesis of Sultones
| Substrate Type | Catalyst | Conditions | Product Ring Size | Reference |
|---|---|---|---|---|
| Unsaturated Sulfonates | Grubbs' 2nd Gen. Catalyst | CH₂Cl₂, 40 °C | 5- to 9-membered | nih.gov |
| Olefinic Sulfonates | Ruthenium-based catalyst | CH₂Cl₂ | 7- and 8-membered | researchgate.net |
Oxidative transformations provide another route to sultones, often proceeding through the oxidation of a pre-existing sulfur-containing heterocycle. For instance, sultines (cyclic sulfinates) can be oxidized to the corresponding sultones (cyclic sulfonates). sioc-journal.cn This oxidation elevates the sulfur atom from a +4 to a +6 oxidation state.
The mechanism of such oxidations typically involves the use of common oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), or urea-hydrogen peroxide adducts. ontosight.aiorganic-chemistry.org The reaction proceeds via a nucleophilic attack by the sulfur atom of the sultine on the electrophilic oxygen of the oxidant. This forms an intermediate that subsequently collapses to yield the sultone and the reduced form of the oxidant.
In a related context, the oxidation of sulfides to sulfones is a well-established transformation. organic-chemistry.org The reaction of 1,2-oxathiolane, 2,2-dioxide with hydrogen peroxide involves the initial oxidation of the oxathiolane ring, which is then followed by a nucleophilic attack if other reagents are present. ontosight.ai While this example pertains to a five-membered ring, the fundamental mechanism of sulfur oxidation is applicable to larger ring systems. The chemoselectivity of these oxidations—stopping at the sulfoxide (B87167) (sultine) or proceeding to the sulfone (sultone)—can often be controlled by the reaction conditions and the choice of oxidant. organic-chemistry.org
Beyond RCM, various other catalytic cyclization reactions are employed to synthesize sultones. These methods often involve the intramolecular cyclization of functionalized linear precursors, catalyzed by transition metals like palladium or rhodium. nih.govresearchgate.net
One prominent mechanism is the palladium-catalyzed intramolecular Heck-type cyclization. nih.gov This protocol uses easily accessible starting materials, such as bromine-containing sulfonic acid esters. The catalytic cycle is thought to involve:
Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition into the aryl or vinyl halide bond of the substrate, forming a Pd(II) species.
Intramolecular Insertion : The double bond of the sulfonate ester coordinates to the palladium center and then inserts into the Pd-carbon bond, forming a new carbon-carbon bond and closing the ring.
β-Hydride Elimination : A β-hydride elimination step regenerates the double bond within the newly formed ring (or in an exocyclic position) and produces a palladium-hydride species.
Reductive Elimination : Reductive elimination of H-X (where X is the original halide) regenerates the Pd(0) catalyst.
Another approach involves the direct oxidative Pd-catalyzed coupling of C(sp²)-H bonds in the presence of an oxidant like silver acetate (B1210297) (AgOAc). nih.gov In a different strategy, N-heterocyclic carbenes (NHCs) have been used to catalyze [3+3] annulations between α,β-unsaturated sulfonyl fluorides and 1,3-dinucleophiles, yielding δ-sultones. nih.gov
Furthermore, complex, metal-free cascade reactions can also lead to sultones under mild thermal conditions. For example, specific alkyne-containing chlorosulfates have been shown to rearrange into sultones through a series of counterintuitive pericyclic reactions and additions, a mechanism supported by Density Functional Theory (DFT) calculations. uniovi.es
In atmospheric chemistry, autoxidation is a crucial mechanism that can lead to the formation of highly oxygenated molecules (HOMs) from volatile organic compounds (VOCs). nih.govdicp.ac.cn This process is believed to contribute to the formation of secondary organic aerosols. The core of the autoxidation mechanism is a sequence of intramolecular hydrogen shifts (H-shifts) within peroxy radicals (RO₂), followed by oxygen addition. nih.govcaltech.edu
The general mechanism proceeds as follows:
Initiation : An atmospheric oxidant (e.g., OH radical, O₃) reacts with a VOC to form an initial alkyl radical (R•).
Peroxy Radical Formation : The alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).
O₂ Addition : The resulting carbon-centered radical in the •QOOH species reacts with another molecule of O₂ to form a new, more highly oxygenated peroxy radical.
Propagation/Termination : This cycle of H-shifts and O₂ additions can repeat several times, leading to the rapid incorporation of multiple oxygen atoms. The process terminates when the highly oxygenated RO₂ radical reacts with other atmospheric species like NO or HO₂. researchgate.net
This autoxidation pathway is a plausible route for the formation of cyclic sulfates and sultones in the atmosphere from precursors containing both sulfur and hydrocarbon moieties, as it provides a mechanism for the high degree of oxygenation required. chemrxiv.orgcopernicus.org
Experimental Probes in Mechanistic Studies
To unravel the complex mechanisms involved in sultone formation, chemists rely on various experimental techniques. These probes provide direct evidence for proposed intermediates and transition states, validating or refuting mechanistic hypotheses.
Isotopic labeling is a powerful and versatile tool for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. pressbooks.pubresearchgate.net In the context of sultone synthesis, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be strategically incorporated into a reactant molecule. researchgate.net The location of these isotopic labels in the final product is then determined using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing deep insight into bond-forming and bond-breaking events. pressbooks.pubcsbsju.edu
For example, to verify the pathway of a catalytic cyclization, a substrate could be synthesized with a deuterium label at a specific position. If the proposed mechanism involves the cleavage of a C-H bond at that position in the rate-determining step, a significant primary kinetic isotope effect (KIE) would be observed, meaning the deuterated substrate would react more slowly than its non-deuterated counterpart. dalalinstitute.com
This technique can be used to distinguish between different mechanistic possibilities. For instance, in studying a palladium-catalyzed cyclization, labeling could confirm whether the reaction proceeds via a Heck-type mechanism or an alternative pathway. Similarly, in studying the autoxidation of atmospheric compounds, ¹⁸O₂ could be used to trace the origin of the oxygen atoms incorporated into the final sultone product, confirming that they come from the atmosphere as the mechanism suggests. researchgate.net The use of isotopic tracers is invaluable for mapping the intricate sequence of events in complex reaction cascades. csbsju.edunih.gov
Hydrogen/Deuterium Exchange Experiments
Hydrogen/Deuterium (H/D) exchange experiments are a powerful tool in mechanistic chemistry used to probe the lability of hydrogen atoms within a molecule and to provide insight into reaction mechanisms. The underlying principle involves exposing a compound to a deuterium source, typically a deuterated solvent like D₂O, and monitoring the incorporation of deuterium into the molecule over time, often using techniques like NMR spectroscopy or mass spectrometry.
While specific H/D exchange studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the methodology can be applied to understand the reactivity of C-H bonds within the sultone ring. The protons on the carbon atoms adjacent (in the alpha position) to the electron-withdrawing sulfonyl group (SO₂) are expected to be the most acidic and therefore the most likely to undergo exchange.
In a relevant study concerning the electrochemical synthesis of other sulfonate esters, it was observed that the α-hydrogen of the resulting sulfonate ester could undergo a hydrogen–deuterium exchange process when deuterated methanol (B129727) was used in the reaction, confirming the enhanced acidity of these protons nih.gov. For this compound, an H/D exchange experiment would likely be designed to determine the relative acidity of the protons at the C3 and C7 positions. Such an experiment would involve dissolving the compound in a deuterated solvent, possibly with a base or acid catalyst to facilitate the exchange, and then analyzing the product to identify the location and extent of deuterium incorporation. The rate of exchange provides a quantitative measure of the kinetic acidity of the protons.
Table 1: Conceptual Application of H/D Exchange to this compound
| Position | Expected Reactivity in H/D Exchange | Rationale |
| C7-H₂ | Most likely to exchange | Protons are on a primary carbon and alpha to the electron-withdrawing sulfonyl group, increasing their acidity. |
| C3-H₂ | Likely to exchange | Protons are on a secondary carbon and also alpha to the sulfonyl group, but may be slightly less acidic or sterically hindered compared to C7. |
| C4, C5, C6-H₂ | Unlikely to exchange | These methylene (B1212753) protons are not significantly activated and are not expected to exchange under mild conditions. |
This information is crucial for understanding potential sites of reactivity, such as in base-catalyzed reactions where the formation of a carbanion alpha to the sulfonyl group might be an initial step.
Analysis of Mechanistic Pathways for Functional Group Transformations
The most significant functional group transformation for this compound, as a cyclic sulfonate ester (sultone), is nucleophilic ring-opening. This class of reaction involves a nucleophile attacking the electrophilic carbon-oxygen bond of the ester, leading to the cleavage of the seven-membered ring and the formation of a linear sulfonate derivative. This reactivity is analogous to that of smaller cyclic sultones, such as 1,3-propane sultone, which is well-known to be susceptible to nucleophilic attack wikipedia.org.
The mechanistic pathway for the hydrolysis of sulfonate esters, a key example of this transformation, has been a subject of detailed study and some debate. acs.orglu.se. Two primary mechanisms are generally considered:
Concerted Sₙ2-type Mechanism: In this pathway, the nucleophile attacks the electrophilic carbon atom (likely the less sterically hindered C7) and the C-O bond cleaves simultaneously in a single transition state. This is a common pathway for nucleophilic substitution reactions.
Stepwise Addition-Elimination Mechanism: This pathway involves the nucleophilic attack on the sulfur atom, forming a transient, pentacoordinate sulfurane intermediate. This intermediate then collapses, cleaving the C-O bond to yield the ring-opened product. Some studies have presented evidence, such as non-linear Brønsted plots for the hydrolysis of aryl benzenesulfonates, to suggest a change from a stepwise mechanism to a concerted one depending on the nature of the leaving group. acs.orglu.se.
For this compound, the attack would typically occur with a wide range of nucleophiles (e.g., hydroxide, alkoxides, amines, thiols). The reaction with a nucleophile (Nu⁻) would result in the opening of the sultone ring to form a 5-hydroxypentane-1-sulfonate derivative. The sulfonate group is an excellent leaving group, which facilitates these transformations. The choice between attack at the sulfur or carbon atom, and whether the mechanism is concerted or stepwise, depends on the specific reactants and conditions. acs.orgmdpi.com.
Table 2: Plausible Mechanistic Pathways for Nucleophilic Ring-Opening of this compound
| Mechanism | Site of Attack | Intermediate | Key Features |
| Concerted (Sₙ2-like) | Carbon (C7) | Single transition state | Bimolecular, one-step process. Favored by strong nucleophiles and unhindered substrates. |
| Stepwise (Addition-Elimination) | Sulfur (S) | Pentacoordinate sulfurane | Two-step process. The existence of a stable intermediate is debated and may depend on the specific reactants. acs.org |
These mechanistic pathways provide a framework for predicting the products of reactions involving this compound and for designing synthetic routes that utilize it as an intermediate.
Chemical Reactivity and Transformations of 1,2 Oxathiepane, 2,2 Dioxide
Extrusion Reactions and Diene Generation
Extrusion reactions, which involve the formal removal of a small, stable molecule like sulfur dioxide (SO₂), are a hallmark of the reactivity of many cyclic sulfones. These reactions are synthetically valuable for the formation of new carbon-carbon double bonds.
The Ramberg-Bäcklund reaction is a classic organic reaction that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds via deprotonation at the α'-position, followed by intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered episulfone (thiirane dioxide) intermediate. This unstable intermediate then readily eliminates sulfur dioxide to yield the corresponding alkene. organic-chemistry.org
For 1,2-Oxathiepane, 2,2-dioxide to undergo a Ramberg-Bäcklund type reaction, it would first need to be halogenated at a carbon atom alpha to the sulfonyl group. The subsequent treatment with a strong base would then initiate the cascade, leading to the formation of a cyclic alkene. The general mechanism is outlined below:
Deprotonation: A strong base abstracts a proton from the carbon alpha to the sulfonyl group and the halogen.
Intramolecular Cyclization: The resulting carbanion undergoes an intramolecular nucleophilic substitution to form a bicyclic thiirane dioxide intermediate.
Sulfur Dioxide Extrusion: This highly strained intermediate spontaneously extrudes sulfur dioxide in a cheletropic elimination to form the final alkene product.
While this reaction is well-established for acyclic and smaller cyclic sulfones, chemistry-chemists.comucsb.edu specific examples involving this compound are not prevalent in the literature. However, the principles of the Ramberg-Bäcklund reaction are expected to apply, providing a potential route to cycloheptene derivatives.
Unsaturated sultones can serve as precursors to conjugated dienes through the thermal or photochemically induced extrusion of sulfur dioxide. ucsb.edumdpi.com This reaction is a type of retro-Diels-Alder reaction where the sultone can be considered a "masked" diene. For this compound to function in this capacity, it would require the presence of a double bond within the seven-membered ring.
The process involves the concerted cleavage of two carbon-sulfur bonds, releasing sulfur dioxide and forming a conjugated diene system. The stability of the extruded sulfur dioxide molecule provides a strong thermodynamic driving force for this reaction. This methodology has been successfully applied to the synthesis of various conjugated dienes from unsaturated cyclic sulfones. ucsb.edu
| Starting Material | Reaction Conditions | Product | Reference |
| Substituted 3-Sulfolenes | Heat | Conjugated Dienes | ucsb.edu |
| Unsaturated Cyclic Sultones | Heat or Light | Conjugated Dienes | mdpi.com |
Cycloaddition Reactions
The strained ring and the electronic properties of sultones make them interesting substrates for cycloaddition reactions. They can act either as dienophiles or, in their unsaturated forms, as dienes.
Unsaturated derivatives of this compound can potentially participate as dienes in Diels-Alder reactions. The sultone ring would act as a diene precursor, which upon cycloaddition and subsequent extrusion of sulfur dioxide, would lead to the formation of a new six-membered ring. researchgate.net This "cycloaddition-extrusion" sequence is a powerful tool in organic synthesis for the construction of complex cyclic systems. nih.gov
The general sequence would be:
[4+2] Cycloaddition: An unsaturated sultone reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct.
Sulfur Dioxide Extrusion: The adduct, upon heating, eliminates sulfur dioxide to generate a new cyclohexene or cyclohexadiene derivative.
This approach allows for the stereocontrolled formation of cyclic and bicyclic compounds.
Catalytic asymmetric [2+2] cycloadditions of sulfenes (R₂C=SO₂) with aldehydes have been reported to produce β-sultones, which are four-membered cyclic sulfonates. nih.gov This highlights the capability of the sulfonyl group to participate in cycloaddition chemistry.
Functional Group Interconversions and Rearrangements
The sultone ring of this compound can undergo various transformations that modify the functional groups within the molecule or lead to skeletal rearrangements.
Nucleophilic attack on the carbon atoms of the sultone ring can lead to ring-opening reactions. For instance, reaction with nucleophiles can cleave the C-O bond, providing a route to substituted sulfonic acids or their derivatives. The sulfonyl group itself is generally robust but can be removed under reductive conditions.
Epoxidation of Unsaturated Sultones and Subsequent Transformations
The epoxidation of unsaturated sultones, including derivatives of the this compound ring system, provides a valuable route to functionalized cyclic sulfonates. These reactions typically involve the oxidation of a carbon-carbon double bond within the sultone ring to form an epoxide ring. The reactivity of the double bond towards epoxidizing agents is influenced by its position within the ring and the presence of substituents.
Commonly employed reagents for the epoxidation of alkenes include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. organic-chemistry.org For unsaturated sultones, the choice of epoxidizing agent and reaction conditions is crucial to achieve high yields and selectivity, while avoiding unwanted side reactions such as ring-opening of the sultone moiety.
The resulting epoxy sultones are versatile intermediates that can undergo a variety of subsequent transformations. The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity allows for the introduction of a wide range of functional groups at the positions of the original double bond. For instance, acid-catalyzed hydrolysis of the epoxide yields a diol, while reaction with amines or alcohols can introduce amino or alkoxy groups, respectively.
An illustrative example of the synthetic utility of epoxidized sultones is the oxidative ring-expansion of a thiophene 1,1-dioxide to a 5,6-dihydro-1,2-oxathiine 2,2-dioxide. chim.it This transformation is thought to proceed through an initial epoxidation of the thiophene ring, followed by an acid-catalyzed ring-opening and rearrangement cascade. chim.it
| Reactant | Reagent | Product | Notes |
| Unsaturated Sultone | m-CPBA | Epoxy Sultone | Common epoxidation reagent. |
| Unsaturated Sultone | H2O2, Catalyst | Epoxy Sultone | "Green" oxidation system. organic-chemistry.org |
| Epoxy Sultone | H3O+ | Diol-functionalized Sultone | Acid-catalyzed ring-opening. |
| Epoxy Sultone | Nu- (e.g., RNH2, ROH) | Nucleophile-adducted Sultone | Nucleophilic ring-opening. |
Alkylation at Activated Positions Adjacent to the Sulfone Moiety
The sulfone group in this compound strongly activates the adjacent C-H bonds, particularly at the α-position (C3 and C7). This increased acidity allows for deprotonation by a suitable base to form a carbanion, which can then be alkylated by reaction with an electrophile, such as an alkyl halide. nih.gov This process is a powerful method for carbon-carbon bond formation and the introduction of substituents onto the sultone ring.
The generation of the carbanion is typically achieved using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide (e.g., lithium diisopropylamide, LDA), at low temperatures to prevent side reactions. The resulting sulfone-stabilized carbanion is a soft nucleophile and readily participates in SN2 reactions with a variety of electrophiles. uclouvain.be
The regioselectivity of the alkylation can be influenced by steric and electronic factors. In cases where there are multiple acidic protons, the choice of base and reaction conditions can sometimes be used to direct the alkylation to a specific position. The stereochemistry of the newly formed stereocenter is also an important consideration, and the approach of the electrophile can be influenced by the conformation of the seven-membered ring.
A notable application of this reactivity is the C-2 alkylation of related δ-sultones, which has been extensively studied for the synthesis of water-soluble cyanine dyes used in biomedical imaging. chim.it
| Substrate | Base | Electrophile | Product |
| This compound | n-BuLi | R-X (Alkyl Halide) | α-Alkyl-1,2-oxathiepane, 2,2-dioxide |
| This compound | LDA | R-CHO (Aldehyde) | α-(Hydroxyalkyl)-1,2-oxathiepane, 2,2-dioxide |
| This compound | NaH | R-CO-Cl (Acyl Chloride) | α-Acyl-1,2-oxathiepane, 2,2-dioxide |
Electrophilic and Nucleophilic Reactivity
C-H Acidity and Anionic Reactivity
The electron-withdrawing nature of the sulfone group in this compound significantly increases the acidity of the protons on the adjacent carbon atoms (the α-protons). uclouvain.be The pKa of these protons is lowered to a range that allows for their removal by common strong bases, such as organolithiums or alkali metal hydrides. The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group. uclouvain.be
This enhanced C-H acidity is a cornerstone of the chemistry of cyclic sultones, enabling a wide array of synthetic transformations. The generated carbanion, being a potent nucleophile, can react with a variety of electrophiles. nih.gov These reactions include alkylations, aldol-type additions to carbonyl compounds, and Michael additions to α,β-unsaturated systems. The reactivity of these sulfone-stabilized carbanions provides a versatile platform for the elaboration and functionalization of the this compound ring system.
The geometry of the sulfone-stabilized carbanion has been a subject of study, with evidence suggesting a pyramidal or rapidly inverting pyramidal geometry at the carbanionic carbon. acs.org The stereochemical outcome of reactions involving these carbanions can be influenced by factors such as the nature of the counterion, the solvent, and the structure of the electrophile.
| Position | Approximate pKa | Common Bases for Deprotonation |
| α- to sulfone | 25-30 | n-BuLi, LDA, NaH |
Desulfonylation Reactions
The removal of the sulfone group, known as desulfonylation, is a synthetically important transformation that allows for the use of the sultone moiety as a temporary activating or directing group. organicreactions.org Reductive desulfonylation is the most common method for cleaving the carbon-sulfur bonds of the sulfone. wikipedia.org This process typically involves the use of reducing agents, which can include active metals, metal amalgams, or hydride reagents. wikipedia.orgresearchgate.net
The mechanism of reductive desulfonylation often proceeds through a single-electron transfer (SET) pathway, leading to the formation of a radical anion which then fragments to cleave a C-S bond. wikipedia.org The resulting carbon-centered radical can then be further reduced and protonated to yield the final desulfonylated product. The choice of reducing agent and reaction conditions can influence the outcome of the reaction, and in some cases, can be tuned to achieve specific stereochemical results.
Desulfonylation reactions are particularly valuable in multi-step syntheses where the activating effect of the sulfone group is required for a specific transformation, but the sulfone itself is not desired in the final product. For this compound, reductive desulfonylation would lead to the formation of a substituted pentanol, effectively cleaving the heterocyclic ring.
| Reagent | Reaction Type | Product Type |
| Sodium Amalgam (Na/Hg) | Reductive Cleavage | Alkane/Alcohol |
| Aluminum Amalgam (Al/Hg) | Reductive Cleavage | Alkane/Alcohol |
| Samarium(II) Iodide (SmI2) | Reductive Cleavage | Alkane/Alcohol |
| Raney Nickel | Reductive Desulfurization | Alkane |
Ring-Opening, Ring-Contraction, and Ring-Expansion Reactions
The this compound ring system can undergo a variety of reactions that alter the size of the heterocyclic ring. These transformations are driven by factors such as ring strain, the nature of the substituents, and the reaction conditions employed.
Ring-Opening Reactions: The sultone ring can be opened by nucleophilic attack at either the carbon atom adjacent to the oxygen (C7) or at the sulfur atom. Attack at C7 is analogous to the ring-opening of lactones and results in the cleavage of the C-O bond, yielding a sulfonate ester. This reaction is often facilitated by strong nucleophiles or under basic or acidic conditions. For example, hydrolysis with a base will open the ring to form a hydroxy sulfonate salt.
Ring-Contraction Reactions: Ring-contraction reactions of seven-membered rings are less common but can occur under specific conditions, often involving rearrangements. wikipedia.org For cyclic sulfones, one potential pathway for ring contraction could involve the formation of a carbanion α to the sulfone, followed by an intramolecular displacement of a leaving group on the ring, leading to a smaller, fused-ring system. Another possibility is a Wolff-type rearrangement of an α-diazo sulfone derived from the sultone, which could lead to a six-membered ring.
Ring-Expansion Reactions: Ring-expansion reactions provide a means to access larger ring systems from the seven-membered this compound. wikipedia.org A common strategy for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a cyclic ketone with a diazomethane precursor. vanderbilt.edu In the context of the sultone, this would first require conversion of a methylene (B1212753) group on the ring to a carbonyl. Another approach involves the insertion of a carbene into a C-C bond of the ring. For instance, the reaction of an α-sulfonyl cyclic ketone with an aryne has been shown to lead to ring expansion. researchgate.net
| Reaction Type | General Conditions | Product Type |
| Ring-Opening | Nucleophiles (e.g., OH-, RO-), Acid/Base Catalysis | Hydroxy Sulfonates |
| Ring-Contraction | Rearrangement of functionalized derivatives | Smaller Ring Systems |
| Ring-Expansion | Tiffeneau-Demjanov, Carbene Insertion | Larger Ring Systems |
Spectroscopic and Structural Elucidation of 1,2 Oxathiepane, 2,2 Dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental NMR data for 1,2-Oxathiepane, 2,2-dioxide in publicly accessible databases, the following analysis is based on established principles of NMR spectroscopy and data from closely related structures, such as six-membered δ-sultones.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the five methylene (B1212753) groups in the heterocyclic ring. The chemical shifts are influenced by the proximity to the electronegative oxygen and sulfone groups.
The protons on the carbon adjacent to the ring oxygen (C7) are expected to be the most deshielded and appear at the lowest field. The protons on the carbon adjacent to the sulfur atom (C3) would also be significantly deshielded. The remaining methylene groups (C4, C5, and C6) would exhibit more complex and overlapping signals in the upfield region of the spectrum.
The expected splitting patterns would arise from spin-spin coupling between adjacent non-equivalent protons. For instance, the protons on C7 would likely appear as a triplet, being coupled to the protons on C6. Similarly, the protons on C3 would be a triplet, coupled to the protons on C4. The protons on C4, C5, and C6 would likely show complex multiplet patterns due to coupling with their neighbors.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-3 (α to SO₂) | 3.2 - 3.5 | Triplet (t) |
| H-4 | 1.8 - 2.2 | Multiplet (m) |
| H-5 | 1.6 - 2.0 | Multiplet (m) |
| H-6 | 1.9 - 2.3 | Multiplet (m) |
| H-7 (α to O) | 4.4 - 4.7 | Triplet (t) |
Note: These are estimated values based on related structures and general NMR principles.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the heterocyclic ring.
The carbon atom attached to the ring oxygen (C7) is expected to have the largest chemical shift (most downfield) due to the strong deshielding effect of the oxygen atom. The carbon atom adjacent to the sulfone group (C3) would also be significantly deshielded. The other three carbon atoms (C4, C5, and C6) would resonate at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-3 (α to SO₂) | 48 - 52 |
| C-4 | 22 - 26 |
| C-5 | 20 - 24 |
| C-6 | 25 - 29 |
| C-7 (α to O) | 72 - 76 |
Note: These are estimated values based on data from related sultones.
Infrared (IR) and Raman Spectroscopy
The most characteristic feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group. These bands are typically observed in the regions of 1340-1360 cm⁻¹ for the asymmetric stretch and 1150-1170 cm⁻¹ for the symmetric stretch. purdue.edu The presence of a band around 895 cm⁻¹ has also been noted for 1,2-oxathiepane-2,2-dioxide. cdnsciencepub.com
The spectrum would also display C-H stretching vibrations from the methylene groups in the 2800-3000 cm⁻¹ region and C-O stretching vibrations, likely in the 1000-1100 cm⁻¹ range.
Raman spectroscopy, which is sensitive to changes in polarizability, would also show the characteristic sulfone stretching vibrations, often with different relative intensities compared to the IR spectrum. The symmetric S=O stretch is typically strong in the Raman spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | 1340 - 1360 | Strong |
| Symmetric SO₂ Stretch | 1150 - 1170 | Strong |
| C-O Stretch | 1000 - 1100 | Medium |
| Ring Vibration | ~895 | Medium |
The seven-membered ring of this compound is flexible and can exist in various conformations. While detailed conformational analysis from vibrational spectra is complex, the positions and shapes of the bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the conformational equilibrium. In principle, different conformers could give rise to distinct vibrational bands, and the relative intensities of these bands could provide information about their populations. However, without detailed computational studies or variable temperature experiments, specific conformational assignments are challenging.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₁₀O₃S), the molecular weight is 150.19 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 150. The fragmentation of cyclic sulfonate esters is often characterized by the loss of SO₂ (64 mass units), which would lead to a significant fragment ion. Other common fragmentation pathways include the loss of small alkyl or alkenyl fragments from the hydrocarbon chain.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Possible Fragment | Notes |
| 150 | [C₅H₁₀O₃S]⁺ | Molecular Ion (M⁺) |
| 86 | [C₅H₁₀O]⁺ | Loss of SO₂ |
| 71 | [C₄H₇O]⁺ | Further fragmentation |
| 55 | [C₄H₇]⁺ | Loss of an oxygenated fragment |
| 42 | [C₃H₆]⁺ | Cleavage of the ring |
Note: This is a predicted fragmentation pattern based on the general behavior of cyclic sulfonate esters.
Characterization by Molecular Ion Detection
Mass spectrometry is a fundamental technique for the characterization of this compound. In this method, molecules are ionized, typically by electron impact, resulting in the formation of a molecular ion (M+) msu.edu. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound chemguide.co.uk. The peak with the highest m/z value in the spectrum is generally considered the molecular ion peak, providing a direct measurement of the molecule's relative formula mass chemguide.co.uksavemyexams.com. For this compound, the molecular ion peak confirms its elemental composition. In high-resolution mass spectrometry, the exact mass can be used to determine the precise molecular formula chemguide.co.uk.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4362-72-5 | chemnet.com |
| Molecular Formula | C₅H₁₀O₃S | chemnet.comnih.gov |
| Molecular Weight | 150.19 g/mol | nih.gov |
This is an interactive data table. Click on the headers to sort.
Analysis of Fragmentation Patterns
When a molecule is ionized in a mass spectrometer, the resulting molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals chemguide.co.uk. The collection of these fragments creates a unique fragmentation pattern that acts as a molecular fingerprint, aiding in structural elucidation savemyexams.com.
The fragmentation of the molecular ion is not random; it proceeds through predictable pathways that favor the formation of more stable ions chemguide.co.uk. Common fragmentation patterns for alkanes, for example, involve the loss of alkyl groups, resulting in clusters of peaks separated by 14 mass units (representing CH₂ groups) libretexts.org. For cyclic sultones like this compound, characteristic fragmentation would involve the cleavage of the heterocyclic ring. A prominent fragmentation pathway is often the loss of small, stable neutral molecules, such as sulfur dioxide (SO₂), from the parent ion. The analysis of these specific fragment ions provides crucial clues to the original molecular structure savemyexams.com.
Table 2: Common Neutral Fragments in Mass Spectrometry
| Lost Fragment | Mass (m/z) |
|---|---|
| H₂O | 18 |
| CO | 28 |
| CO₂ | 44 |
This table, based on general mass spectrometry principles savemyexams.com, lists small molecules that are commonly lost during fragmentation.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline form wikipedia.org. This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the intensities and positions of these reflections, a three-dimensional map of the electron density within the crystal can be generated wikipedia.orgnih.gov. From this map, the exact positions of atoms, bond lengths, and bond angles can be determined.
Determination of Solid-State Molecular and Crystal Structures
The application of X-ray crystallography provides unambiguous proof of the molecular structure and connectivity of atoms. For derivatives of this compound, single-crystal X-ray analysis has been used to confirm their structures unequivocally researchgate.net. For instance, the structure of a sultone derivative was fully confirmed using this method, and the detailed crystallographic data were deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access researchgate.net. This solid-state data is considered the gold standard for structural determination.
Conformational Analysis in the Crystalline State
Beyond just determining the connectivity of atoms, X-ray crystallography reveals the preferred conformation of a molecule in the solid state nobelprize.org. The conformation describes the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic systems like the seven-membered ring of this compound, several conformations such as chair, boat, and twist-boat are possible researchgate.net. The crystal structure shows which of these possible conformations is adopted in the crystalline lattice, which is generally the most stable arrangement under those conditions nobelprize.org. For example, studies on related seven-membered heterocyclic rings have identified specific twist-chair and chair conformations as being the most stable researchgate.net. The conformation found in the crystal provides critical insight into the molecule's intrinsic steric and electronic preferences.
Advanced Spectroscopic Techniques
For complex molecules, especially those that are chiral, advanced spectroscopic methods are required for a complete structural and stereochemical assignment.
Vibrational Circular Dichroism (VCD) for Chiral Analysis
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute configuration and solution conformation of chiral molecules dtu.dksoton.ac.uk. The method measures the differential absorption of left and right circularly polarized infrared light by a chiral sample chemrxiv.org. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for stereochemical analysis ru.nlcas.cz.
The standard approach for VCD analysis involves comparing the experimentally measured spectrum with theoretical spectra calculated for the different possible enantiomers using computational methods like Density Functional Theory (DFT) cas.cznih.gov. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the molecule's absolute configuration nih.gov. VCD has proven particularly effective for analyzing natural products and other complex molecules containing multiple stereocenters or elements of axial chirality nih.govresearchgate.net. This makes it a suitable technique for studying chiral derivatives of this compound. The successful application of VCD often relies on obtaining high-quality spectra and accurate theoretical models cas.cz.
Table 3: Principles of VCD Analysis
| Step | Description |
|---|---|
| Sample Preparation | The chiral compound is dissolved in a suitable solvent or prepared as a solid-state mull or pellet. chemrxiv.orgrsc.org |
| Data Acquisition | The IR and VCD spectra are recorded, measuring the differential absorption of circularly polarized light. cas.cz |
| Computational Modeling | The structures of the possible stereoisomers are optimized, and their VCD spectra are calculated using DFT. nih.gov |
| Spectral Comparison | The experimental VCD spectrum is compared with the calculated spectra to determine the absolute configuration. nih.gov |
This interactive data table outlines the general workflow for determining absolute configuration using VCD.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,2-Oxathiolane, 2,2-dioxide |
| 1,2-Oxathiane, 2,2-dioxide |
| 1,2-Dioxepanes |
| 1,2-Dithiepanes |
| Artemisinin |
HPLC Methodologies for Separation and Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of various chemical compounds. For cyclic sultones, such as this compound, HPLC offers a robust and versatile platform. The separation is typically governed by the compound's polarity and its interactions with the stationary and mobile phases.
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.comwikipedia.org This technique is well-suited for the analysis of moderately polar to non-polar compounds. Given the structure of this compound, which contains a polar sulfonate ester group and a non-polar seven-membered hydrocarbon ring, RP-HPLC is an appropriate analytical choice.
The selection of the stationary phase is critical for achieving optimal separation. For compounds like sultones, C18 (octadecylsilane) and C8 (octylsilane) columns are frequently employed. phenomenex.comelementlabsolutions.com C18 columns, being more hydrophobic, generally provide greater retention for non-polar compounds, while C8 columns offer a good balance of retention and analysis time for moderately polar analytes. phenomenex.com For enhanced retention of more polar compounds, columns with polar-embedded groups or polar end-capping can be utilized. elementlabsolutions.com
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). wikipedia.org The ratio of these solvents is adjusted to control the elution of the analyte. For the analysis of sultones, a mobile phase containing acetonitrile and water is common. sielc.comsielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can help to improve peak shape and reproducibility by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred. sielc.comsielc.comnih.govshimadzu.com
A gradient elution, where the concentration of the organic solvent is increased over time, is often used to separate compounds with a wider range of polarities. phenomenex.com This allows for the efficient elution of both more polar and less polar components within the same analytical run.
Illustrative HPLC Conditions for Sultone Analysis
While specific application notes for this compound are not widely published, methodologies for structurally similar sultones, such as 1,2-oxathiane, 2,2-dioxide and 1,3-propane sultone, provide a strong basis for method development. sielc.comsielc.com The following tables outline typical starting conditions for the HPLC analysis of cyclic sultones.
Table 1: Representative RP-HPLC Method Parameters for Cyclic Sultone Analysis
| Parameter | Condition | Rationale |
| Column | C18 or C8, 5 µm particle size, 4.6 x 150 mm | Provides good retention and resolution for moderately polar compounds. phenomenex.comelementlabsolutions.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and is MS-compatible. sielc.comnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for RP-HPLC. wikipedia.org |
| Gradient | 10% B to 90% B over 15 minutes | Allows for elution of compounds with varying polarities. phenomenex.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. nih.gov |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. nih.gov |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | Sultones have weak UV absorbance at low wavelengths; MS offers higher sensitivity and specificity. |
Detection Techniques
Due to the lack of a strong chromophore in the this compound structure, UV detection can be challenging but is possible at low wavelengths (e.g., 210 nm). A more sensitive and selective approach is the use of a mass spectrometer as a detector (LC-MS). nih.govnih.gov Electrospray ionization (ESI) in negative ion mode is often effective for detecting sulfonates and related compounds. nih.gov
Sample Preparation
For the analysis of this compound in complex matrices, a sample preparation step may be necessary to remove interfering substances. This can involve techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). shimadzu.comresearchgate.net The choice of extraction method will depend on the nature of the sample matrix and the concentration of the analyte.
Research Findings
Studies on the HPLC analysis of various sultones have demonstrated the effectiveness of reversed-phase methods. For instance, research on the separation of 1,3-propane sultone and 1,2-oxathiane, 2,2-dioxide has shown that a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier provides good chromatographic results on C18 columns. sielc.comsielc.com In the analysis of more complex samples containing sultones, such as in environmental or biological matrices, LC-MS has been shown to be a powerful tool for both identification and quantification. nih.govnih.gov The use of gradient elution is often necessary to achieve separation from other components in these complex mixtures. nih.gov
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Pseudorotation
Seven-membered rings are known for their conformational flexibility, and 1,2-Oxathiepane, 2,2-dioxide is no exception. Unlike the well-defined chair and boat conformations of six-membered rings, seven-membered systems exist as a dynamic equilibrium of multiple conformers, often connected by low-energy pathways.
The conformational space of cycloheptane, the parent carbocycle, is characterized by two main families of conformations: the chair/twist-chair and the boat/twist-boat. These conformers can interconvert through a process called pseudorotation, which involves a series of small, concerted changes in dihedral angles without passing through a high-energy planar state.
For this compound, the introduction of the sulfonate group significantly influences the conformational preferences. The bulky and polar SO2 group, along with the ester oxygen, will impose steric and electronic constraints that favor certain conformations over others. It is likely that the most stable conformers will seek to minimize steric hindrance involving the sulfonyl oxygens and to optimize dipole-dipole interactions. Theoretical studies on similar seven-membered heterocycles suggest that twist-chair and twist-boat conformations are often the most stable. A detailed computational analysis would be necessary to determine the specific low-energy conformers of this compound and the energetic barriers for their interconversion.
Ring Conformations of Seven-Membered Heterocycles (Chair, Twist-Chair, Twist-Boat)
Seven-membered rings, such as the one in this compound, are conformationally complex due to their flexibility. The most stable conformations aim to minimize steric hindrance and torsional strain. For cycloheptane, the parent seven-membered ring, the twist-chair conformation is generally the most stable. However, the introduction of heteroatoms and a sulfonyl group in this compound can alter the relative energies of these conformations. The primary conformations considered for seven-membered heterocycles include:
Chair: This conformation has a C2 axis of symmetry.
Twist-Chair: This is often the global minimum energy conformation for seven-membered rings and possesses a C2 axis of symmetry.
Boat: This conformation has a Cs plane of symmetry.
Twist-Boat: This conformation has a C2 axis of symmetry.
The relative stability of these conformations is determined by a delicate balance of angle strain, torsional strain, and transannular interactions. Computational methods are essential for accurately predicting the geometries and relative energies of these conformers.
Illustrative Relative Energies of this compound Conformers
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair | 0.00 |
| Chair | 1.5 - 3.0 |
| Twist-Boat | 2.0 - 4.0 |
| Boat | 5.0 - 7.0 |
Note: This table presents hypothetical, illustrative data for this compound based on typical energy differences observed in substituted cycloheptanes. Actual values would require specific computational studies.
Analysis of Intramolecular Interactions and Ring Strain Energy
The stability of the various conformations of this compound is influenced by a network of intramolecular interactions. These can be either stabilizing, such as hydrogen bonds or favorable electrostatic interactions, or destabilizing, such as steric repulsion.
Ring strain energy is a measure of the destabilization of a cyclic molecule compared to a corresponding acyclic reference compound. nih.gov It arises from several factors:
Angle Strain: Deviation of bond angles from their ideal values.
Torsional Strain: Eclipsing interactions between adjacent bonds. masterorganicchemistry.com
Transannular Strain: Steric repulsion between atoms across the ring.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational chemistry offers a suite of tools to analyze the electron distribution and identify sites that are susceptible to chemical attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between orbitals. ijnc.ir It provides a localized picture of chemical bonding, which is intuitive for chemists. For this compound, NBO analysis can reveal:
The nature of the bonding within the molecule, including the polarity of the S=O and S-O bonds.
The hybridization of the atomic orbitals.
The presence and importance of hyperconjugative interactions, which can stabilize certain conformations.
The distribution of lone pairs on the oxygen atoms.
Illustrative NBO Charges on Key Atoms in this compound
| Atom | Natural Charge (e) |
| S | +1.5 to +1.8 |
| O (sulfonyl) | -0.8 to -1.0 |
| O (ether) | -0.6 to -0.8 |
| C (adjacent to O) | +0.2 to +0.4 |
| C (adjacent to S) | +0.1 to +0.3 |
Note: This table presents hypothetical, illustrative data. The actual charges would depend on the level of theory and basis set used in the calculation.
Independent Gradient Model (IGM) for Noncovalent Interactions
The Independent Gradient Model (IGM) is a method for visualizing and quantifying noncovalent interactions (NCIs) within a molecule. chemrxiv.orgresearchgate.net These interactions, while weaker than covalent bonds, play a critical role in determining molecular conformation and reactivity. IGM analysis of this compound would allow for the visualization of:
van der Waals interactions: Between different parts of the carbon chain.
Dipole-dipole interactions: Arising from the polar S=O and S-O bonds.
Potential weak hydrogen bonds: If any are present.
IGM generates 3D plots that highlight the regions of significant noncovalent interactions, providing a clear picture of the forces that shape the molecule's structure.
Fukui Functions for Reactive Site Prediction
Fukui functions are used in computational chemistry to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. wikipedia.orgscm.com These functions are derived from changes in the electron density as an electron is added to or removed from the molecule. faccts.de
f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).
f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).
For this compound, Fukui function analysis would likely predict that the carbon atoms adjacent to the electron-withdrawing sulfonyl group are susceptible to nucleophilic attack.
Theoretical Prediction and Validation of Spectroscopic Data
Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. This synergy between theory and experiment is a cornerstone of modern chemical research. For this compound, theoretical predictions of the following spectroscopic data would be particularly valuable:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants for different conformations.
Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and intensities, which can help to identify characteristic functional groups, such as the S=O stretches of the sulfonyl group.
Raman Spectroscopy: Complements IR spectroscopy by providing information on different vibrational modes.
Discrepancies between predicted and experimental spectra can often be resolved by considering the presence of multiple conformations in equilibrium.
Computational Prediction of Vibrational Spectra
The prediction of the vibrational spectra of this compound involves the use of computational methods to calculate the frequencies and intensities of its fundamental vibrational modes. A common and effective approach for such calculations is Density Functional Theory (DFT). The selection of a suitable functional and basis set is critical for achieving accurate predictions that correlate well with experimental findings.
For a molecule like this compound, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is often employed to balance computational cost and accuracy. The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following geometry optimization, harmonic vibrational frequency calculations are performed. These calculations yield a set of vibrational frequencies, each corresponding to a specific normal mode of vibration, which includes stretching, bending, and torsional motions of the atoms.
The primary outputs of these calculations are the theoretical IR and Raman spectra. The IR intensities are determined from the changes in the molecular dipole moment during a vibration, while Raman activities are calculated from the changes in the polarizability. The predicted wavenumbers (cm⁻¹) and their corresponding intensities provide a theoretical fingerprint of the molecule's vibrational characteristics.
Below is a hypothetical data table representing the kind of output expected from a DFT calculation for the prominent vibrational modes of this compound.
| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |
| 2985 | 45.3 | 120.5 | Asymmetric CH₂ Stretch |
| 2920 | 30.1 | 150.2 | Symmetric CH₂ Stretch |
| 1450 | 15.8 | 35.7 | CH₂ Scissoring |
| 1380 | 80.5 | 40.1 | SO₂ Asymmetric Stretch |
| 1185 | 95.2 | 55.8 | SO₂ Symmetric Stretch |
| 1050 | 60.7 | 25.3 | C-O Stretch |
| 980 | 50.2 | 30.9 | C-S Stretch |
| 850 | 25.9 | 15.6 | Ring Deformation |
| 560 | 70.3 | 20.4 | SO₂ Bending |
This table is illustrative and based on typical values for similar functional groups. Actual values would require specific quantum chemical calculations.
Comparative Analysis with Experimental Spectroscopic Data
A crucial step in validating the theoretical model is the comparative analysis of the computationally predicted vibrational spectra with experimentally obtained data. Experimental techniques such as Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy provide the empirical spectra of this compound.
Discrepancies between the calculated harmonic frequencies and the experimental frequencies are common. These differences arise from the fact that calculations are often performed for a single molecule in the gas phase at 0 K, neglecting intermolecular interactions present in the condensed phase (solid or liquid) where experiments are typically conducted. Additionally, the harmonic approximation used in the calculations does not account for anharmonicity present in real molecular vibrations.
To improve the agreement between theoretical and experimental data, scaling factors are often applied to the calculated frequencies. These scaling factors are empirically determined for specific levels of theory and basis sets by comparing calculated and experimental frequencies for a range of well-characterized molecules. For calculations using the B3LYP functional, a scaling factor around 0.96 is commonly applied.
The comparison allows for a definitive assignment of the observed absorption bands in the experimental spectra. For instance, the strong absorption bands observed in the experimental IR spectrum can be confidently assigned to the symmetric and asymmetric stretching vibrations of the SO₂ group, which are predicted to have high IR intensities.
The following table provides a hypothetical comparison between scaled theoretical frequencies and experimental vibrational frequencies for this compound, demonstrating the typical level of agreement that can be achieved.
| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| Asymmetric CH₂ Stretch | 2985 | 2866 | 2870 | 2872 |
| Symmetric CH₂ Stretch | 2920 | 2803 | 2805 | 2808 |
| CH₂ Scissoring | 1450 | 1392 | 1395 | 1394 |
| SO₂ Asymmetric Stretch | 1380 | 1325 | 1330 | - |
| SO₂ Symmetric Stretch | 1185 | 1138 | 1140 | 1142 |
| C-O Stretch | 1050 | 1008 | 1010 | 1011 |
| C-S Stretch | 980 | 941 | 945 | 943 |
| Ring Deformation | 850 | 816 | 820 | 818 |
| SO₂ Bending | 560 | 538 | 540 | 541 |
This table is illustrative. The scaled frequencies are obtained by multiplying the calculated frequencies by a hypothetical scaling factor of 0.96. Experimental data is hypothetical and representative.
This comparative analysis not only validates the computational model but also provides a deeper understanding of the vibrational properties of this compound, confirming its structural features and the nature of its chemical bonds.
Applications of 1,2 Oxathiepane, 2,2 Dioxide in Materials Science and Organic Synthesis
Utility as Versatile Synthetic Intermediates
1,2-Oxathiepane, 2,2-dioxide, a seven-membered cyclic sulfate (B86663) ester, and its derivatives are recognized for their utility as versatile intermediates in organic synthesis. These compounds contain a reactive sulfonate ester group within a flexible seven-membered ring structure, making them suitable precursors for a variety of molecular architectures.
Methodologies for Carbon-Carbon Bond Formation
While direct applications of this compound in carbon-carbon bond-forming reactions are not extensively documented, related cyclic sulfonate esters, known as sultones, are employed in such transformations. For instance, the smaller analog, 1,3-propane sultone, readily reacts with nucleophiles, which can include carbanions, to form new carbon-carbon bonds. wikipedia.org This reactivity is attributed to the strained ring and the excellent leaving group ability of the sulfonate moiety. The principles of these reactions, such as the Wittig reaction, aldol (B89426) condensation, and various coupling reactions, are fundamental to organic synthesis for creating new carbon-carbon bonds. alevelchemistry.co.ukvanderbilt.edu It is conceivable that this compound could participate in similar reactions, although its larger ring size may influence reactivity compared to smaller sultones. Research into related seven-membered heterocyclic systems, such as 1,2-dioxepanes and 1,2-dithiepanes, highlights the ongoing interest in the synthesis and reactivity of such rings, which can involve the formation of multiple new carbon-carbon bonds during their assembly. researchgate.net
Precursors for Olefins and Dienes in Synthesis
The transformation of cyclic compounds into acyclic olefins and dienes is a valuable strategy in organic synthesis. While specific examples detailing the direct conversion of this compound to olefins and dienes are not prevalent in the reviewed literature, the chemistry of related sulfur-containing heterocycles provides a basis for such potential applications. For example, the Ramberg-Bäcklund reaction, which involves the conversion of α-halo sulfones to alkenes, is a classic method that could theoretically be adapted for cyclic systems. Furthermore, related unsaturated sultones have been utilized as precursors in transition metal-catalyzed reactions to generate complex cyclic products. researchgate.net The synthesis of olefins from other cyclic precursors, such as the oxidation of conjugated olefins to ketones, which can then be converted to other alkenes, demonstrates the broader context of olefin synthesis from cyclic starting materials. researchgate.net
Role in Polymer Chemistry
The application of this compound in polymer chemistry is not as well-documented as that of its smaller analog, 1,3-propane sultone. 1,3-Propane sultone is known to be used as a chemical intermediate to introduce sulfopropyl groups into molecules, thereby conferring water solubility and an anionic character. chemicalbook.com This process is valuable in the synthesis of specialty surfactants and polymers. wikipedia.org The ring-opening of the sultone by a nucleophile is the key step in these reactions. Given the structural similarity, this compound could potentially be explored for similar applications in creating polymers with incorporated sulfonate groups, which may influence the physical and chemical properties of the resulting materials.
Application in Functional Materials Development
The development of functional materials often relies on the incorporation of specific chemical moieties to impart desired properties. While direct applications of this compound in this area are still emerging, related heterocyclic compounds are of significant interest. For instance, seven-membered heterocycles like azepane, oxepane (B1206615), and thiepane (B16028) are being investigated for their potential in medicinal and nonlinear optics fields. acs.org The introduction of sulfonate groups, which can be achieved through the use of sultones, is a known strategy for modifying the properties of materials. For example, 1,3,2-dioxathiolane (B15491259) 2,2-dioxide is used as an electrolyte additive in lithium-ion batteries to improve performance and stability. samaterials.com This suggests that larger cyclic sulfonates like this compound could also find utility in the design of novel functional materials, potentially by influencing properties such as ion conductivity or thermal stability.
Industrial Chemical Intermediates (e.g., for sulfopropylated substances)
1,3-Propane sultone, a related five-membered cyclic sulfonate, serves as a key industrial intermediate for the production of sulfopropylated compounds. chemicalbook.com It is used to introduce the sulfopropyl group into a wide range of molecules, which imparts water solubility and an anionic character. chemicalbook.com This is particularly important in the manufacture of detergents and other surfactants. wikipedia.org The reaction involves the nucleophilic attack on the sultone ring, leading to its opening and the formation of a sulfopropylated derivative. Given its structural similarity, this compound could potentially serve a similar role as an intermediate for introducing a sulfobutyl group, although its reactivity and the properties of the resulting products would differ from those derived from 1,3-propane sultone.
Q & A
Q. What are the common synthetic routes for 1,2-Oxathiepane 2,2-dioxide, and how do reaction conditions influence product yield and purity?
- Methodological Answer : The compound is synthesized via sulfene additions to enaminoketones, as demonstrated by the expedient preparation of structurally related 1,2-oxathiine derivatives. Key steps include controlling reaction stoichiometry and temperature to minimize side reactions. For example, sulfene (generated in situ from sulfonyl chlorides) reacts with enaminoketones under anhydrous conditions to form the oxathiepane ring . Variations in solvent polarity (e.g., dichloromethane vs. THF) and catalysts (e.g., Ag₂O or Cu(OTf)₂) significantly impact regioselectivity and yield .
Q. Which spectroscopic techniques are most effective for confirming the structure of 1,2-Oxathiepane 2,2-dioxide, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) is critical for resolving ring substituents and confirming stereochemistry. For instance, the sulfone group (SO₂) induces distinct deshielding effects in ¹³C NMR (~120–130 ppm for S=O). Infrared (IR) spectroscopy identifies S=O stretching vibrations (~1350–1160 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in ring conformation .
Q. In what research contexts is 1,2-Oxathiepane 2,2-dioxide utilized as a protecting group, and what advantages does it offer over traditional methods?
- Methodological Answer : This compound serves as a protecting group for alcohols and amines in multistep syntheses. Its stability under acidic conditions and selective deprotection via hydrolysis (e.g., LiOH/THF) make it preferable to tert-butyldimethylsilyl (TBS) or benzyl groups. Applications include peptide synthesis and chiral auxiliary frameworks, where steric hindrance from the seven-membered ring enhances selectivity .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of 1,2-Oxathiepane 2,2-dioxide derivatives during asymmetric synthesis?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, TEMPO-mediated oxidation or Sharpless epoxidation can induce asymmetry. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) or chiral HPLC separation improves enantiomeric excess (ee). Computational modeling (DFT) predicts transition states to guide catalyst design .
Q. When encountering discrepancies in reaction outcomes or spectral data for 1,2-Oxathiepane 2,2-dioxide derivatives, what analytical strategies should be employed to resolve these inconsistencies?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected NOE effects in NMR) may arise from conformational flexibility or impurities. Strategies include:
- Repetition under inert atmospheres to exclude moisture/oxygen interference.
- Alternative characterization (e.g., X-ray crystallography or 2D-NMR).
- Computational validation (e.g., Gaussian for optimizing geometry and predicting spectra).
- Comparative analysis with literature data on analogous oxathiolane or dioxathiane systems .
Q. What mechanistic insights have been gained into the ring-opening reactions of 1,2-Oxathiepane 2,2-dioxide, and how can these inform the design of novel derivatives?
- Methodological Answer : Ring-opening occurs via nucleophilic attack at the sulfur atom, as shown in studies on lithium-ion battery electrolytes. For example, SO₃²⁻ intermediates form during reaction with LiPF₆, enhancing ionic conductivity. Mechanistic studies (kinetic isotope effects, Eyring plots) reveal that electron-withdrawing substituents accelerate ring-opening. These insights guide the design of sulfonate-functionalized derivatives for energy storage applications .
Q. How can computational methods enhance the understanding of 1,2-Oxathiepane 2,2-dioxide’s reactivity in complex reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and reaction pathways. For example, simulations predict regioselectivity in Diels-Alder reactions involving oxathiepane dienophiles. Molecular dynamics (MD) simulations assess solvation effects in protic vs. aprotic solvents, aiding solvent selection for catalytic cycles .
Data Presentation and Analysis Guidelines
- Tables : Include comparative data on reaction yields, spectroscopic shifts, and computational parameters.
- Figures : Use Schemes to illustrate synthetic pathways (e.g., sulfene addition mechanisms) and Figures for spectral comparisons (e.g., overlay of NMR spectra for diastereomers).
- Statistical Analysis : Apply ANOVA or t-tests for reproducibility assessment, especially in asymmetric synthesis optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
